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Compound of Interest

Compound Name: Drupanin

Cat. No.: B1242640 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Drupanin, also known as (E)-3-(4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl)acrylic acid, is a

prenylated phenylpropanoid found in various natural sources, including Brazilian green

propolis. It has garnered significant interest in the scientific community due to its potential

biological activities, including antioxidant and cytotoxic effects.[1] These properties make

Drupanin a valuable compound for research in areas such as cancer biology and

pharmacology. This document provides detailed protocols for the synthesis, purification, and

characterization of Drupanin for research purposes.

Chemical and Physical Properties
A summary of the key chemical and physical properties of Drupanin is presented in the table

below.
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Property Value Reference

Molecular Formula C₁₄H₁₆O₃ --INVALID-LINK--

Molecular Weight 232.27 g/mol --INVALID-LINK--

CAS Number 53755-58-1 --INVALID-LINK--

Appearance Amorphous solid [2]

Purity (Semi-synthesis) >98% [1]

Purity (Total synthesis) >95% [3]

Synthesis of Drupanin
Drupanin can be obtained through semi-synthesis from the natural product Baccharin or

through total synthesis from p-coumaric acid.

Method 1: Semi-synthesis from Baccharin via Alkaline
Hydrolysis
This method involves the hydrolysis of the ester group in Baccharin to yield Drupanin. It is a

straightforward approach when Baccharin is readily available.

Experimental Protocol:

Dissolve 15 mg (0.038 mmol) of Baccharin in 0.5 mL of dichloromethane (CH₂Cl₂).

Add 0.3 mL of a 3N sodium hydroxide (NaOH) solution in methanol (MeOH).

Adjust the total reaction volume to 2.0 mL with a 9:1 (v/v) solution of CH₂Cl₂:MeOH.

Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by

Thin Layer Chromatography (TLC).

Once the reaction is complete, remove the solvents under reduced pressure.

Resuspend the residue in 0.5 mL of water and extract twice with 10.0 mL of ethyl acetate.
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Acidify the aqueous layer to pH 2 with hydrochloric acid (HCl).

Extract the acidified aqueous layer twice with 10.0 mL of ethyl acetate.

Combine the organic layers from the acidified extraction, dry over anhydrous sodium sulfate,

filter, and concentrate under reduced pressure to obtain Drupanin.

Quantitative Data:

Parameter Value

Starting Material Baccharin

Key Reagent 3N NaOH in Methanol

Reaction Time 1 hour

Reaction Temperature Room Temperature

Reported Purity >98%

Method 2: Total Synthesis from p-Coumaric Acid
A practical and unified synthetic strategy for Drupanin involves a sequential O-reverse

prenylation followed by a Claisen rearrangement of p-coumaric acid.[3] This method allows for

gram-scale synthesis with high yield and purity.

Experimental Protocol:

Step 1: O-Prenylation of p-Coumaric Acid

To a solution of methyl p-coumarate (1 equivalent) in a suitable solvent such as toluene, add

sodium hydride (NaH, 1.5 equivalents) in portions at 0 °C under an inert atmosphere.[4]

Stir the mixture for 15 minutes.

Add prenyl bromide (1.5 equivalents) dropwise to the reaction mixture.

Allow the reaction to proceed at room temperature until completion, as monitored by TLC.
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Quench the reaction with a saturated aqueous solution of ammonium chloride.

Extract the product with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography to yield the O-prenylated p-coumaric

acid methyl ester.

Step 2: Claisen Rearrangement

Heat the O-prenylated p-coumaric acid methyl ester in a high-boiling point solvent such as

N,N-diethylaniline or in a neat fashion at a temperature typically ranging from 180-220 °C.

Monitor the rearrangement by TLC until the starting material is consumed. The reaction

involves a[5][5]-sigmatropic rearrangement.[6]

Cool the reaction mixture and purify the product directly by column chromatography on silica

gel to afford Drupanin methyl ester.

Step 3: Hydrolysis of the Methyl Ester

Dissolve the Drupanin methyl ester in a mixture of methanol and a 1M aqueous solution of

sodium hydroxide.

Stir the solution at room temperature until the hydrolysis is complete (monitored by TLC).

Acidify the reaction mixture with 1M HCl to pH 2-3.

Extract the product with ethyl acetate.

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to yield Drupanin.

Quantitative Data:
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Parameter Value

Starting Material p-Coumaric Acid

Key Reactions
O-Prenylation, Claisen Rearrangement,

Hydrolysis

Reported Purity >95%

Purification of Drupanin
Purification of Drupanin is crucial to obtain a high-purity product for research applications. The

following protocols describe flash column chromatography and Reverse-Phase High-

Performance Liquid Chromatography (RP-HPLC) methods.

Flash Column Chromatography
This technique is suitable for the initial purification of crude Drupanin.

Protocol:

Column Preparation: Pack a glass column with silica gel in a slurry of the initial mobile

phase.

Sample Loading: Dissolve the crude Drupanin in a minimal amount of a suitable solvent

(e.g., dichloromethane or the mobile phase) and load it onto the top of the silica gel bed.

Elution: Elute the column with a gradient of chloroform (CHCl₃) and acetone. A typical

gradient starts with 100% CHCl₃ and gradually increases the acetone concentration to 20%.

[1]

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing

pure Drupanin.

Solvent Removal: Combine the pure fractions and remove the solvent under reduced

pressure.
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Reverse-Phase High-Performance Liquid
Chromatography (RP-HPLC)
For obtaining high-purity Drupanin, a semi-preparative RP-HPLC method is recommended.

Protocol:

Column: A C18 reversed-phase column is suitable for this separation.

Mobile Phase:

Solvent A: Water with 0.1% formic acid

Solvent B: Acetonitrile with 0.1% formic acid

Gradient Program:

Start with 35% B for 2 minutes.

Linearly increase to 80% B over 20 minutes.

Linearly increase to 95% B over 5 minutes and hold for 3 minutes.

Return to 35% B and equilibrate for 2 minutes before the next injection.[1]

Flow Rate: A typical flow rate for a semi-preparative column is in the range of 2-5 mL/min.

Detection: Monitor the elution at a wavelength of 320 nm.

Fraction Collection and Processing: Collect the peak corresponding to Drupanin and

remove the solvents by lyophilization or evaporation under reduced pressure.

Characterization of Drupanin
The identity and purity of the synthesized Drupanin should be confirmed by various analytical

techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of Drupanin is expected to show signals corresponding

to the aromatic protons, the vinyl protons of the acrylic acid moiety, the prenyl group protons,

and the hydroxyl proton.

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carboxylic acid

carbon, the aromatic carbons, the vinyl carbons, and the carbons of the prenyl group.

Note: Specific, experimentally verified ¹H and ¹³C NMR data for Drupanin were not available in

the searched literature. The expected chemical shifts can be predicted based on the structure

and comparison with similar compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of Drupanin is expected to exhibit characteristic absorption bands:

A broad band in the region of 3400-2500 cm⁻¹ corresponding to the O-H stretching of the

carboxylic acid and phenolic hydroxyl groups.

A sharp peak around 1700-1680 cm⁻¹ due to the C=O stretching of the carboxylic acid.

Bands in the 1640-1600 cm⁻¹ region corresponding to C=C stretching of the aromatic ring

and the vinyl group.

Peaks in the 1300-1200 cm⁻¹ region for C-O stretching.

Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode is a suitable

technique for the analysis of Drupanin. The deprotonated molecule [M-H]⁻ is expected at an

m/z of 231.[1]
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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